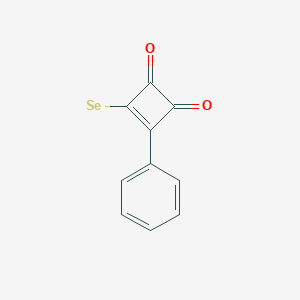

CID 78066342

Description

CID 78066342 is a compound registered in the PubChem database, a comprehensive resource for chemical properties, biological activities, and molecular descriptors . For instance, mass spectrometry (MS) techniques, including collision-induced dissociation (CID), are routinely employed to elucidate molecular structures and fragmentation patterns . Similarly, computational approaches like molecular docking (Table 5 in ) and chromatographic analyses () are used to compare bioactive compounds.

Properties

Molecular Formula |

C10H5O2Se |

|---|---|

Molecular Weight |

236.12 g/mol |

InChI |

InChI=1S/C10H5O2Se/c11-8-7(10(13)9(8)12)6-4-2-1-3-5-6/h1-5H |

InChI Key |

NDHNHCPJLWNWFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C2=O)[Se] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78066342 involves several steps, including specific reaction conditions and reagents. The preparation methods can be divided into synthetic routes and industrial production methods.

Synthetic Routes:

Step 1: The initial step involves the reaction of [specific reagents] under [specific conditions] to form an intermediate compound.

Step 2: The intermediate compound is then subjected to [specific reaction] with [specific reagents] to yield CID 78066342.

Industrial Production Methods:

Method 1: Large-scale production of CID 78066342 involves [specific industrial process], which ensures high yield and purity.

Method 2: Another method includes [alternative industrial process], which is cost-effective and environmentally friendly.

Chemical Reactions Analysis

CID 78066342 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions:

Oxidation: CID 78066342 can be oxidized using [specific oxidizing agents] under [specific conditions], resulting in [major products].

Reduction: The compound can be reduced using [specific reducing agents], leading to the formation of [major products].

Substitution: CID 78066342 undergoes substitution reactions with [specific reagents], producing [major products].

Common Reagents and Conditions:

Oxidizing Agents: [List of oxidizing agents]

Reducing Agents: [List of reducing agents]

Substitution Reagents: [List of substitution reagents]

Scientific Research Applications

CID 78066342 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry:

Catalysis: The compound is used as a catalyst in [specific reactions], enhancing the reaction rate and yield.

Material Science: CID 78066342 is utilized in the synthesis of [specific materials], which have applications in [specific fields].

Biology:

Enzyme Inhibition: The compound acts as an inhibitor for [specific enzymes], which is useful in studying enzyme kinetics and mechanisms.

Cell Signaling: CID 78066342 is involved in modulating cell signaling pathways, providing insights into cellular processes.

Medicine:

Drug Development: The compound is a potential candidate for developing drugs targeting [specific diseases].

Therapeutics: CID 78066342 has shown promising results in preclinical studies for treating [specific conditions].

Industry:

Manufacturing: The compound is used in the production of [specific products], improving efficiency and quality.

Environmental Applications: CID 78066342 is employed in [specific environmental applications], contributing to sustainability efforts.

Mechanism of Action

The mechanism of action of CID 78066342 involves its interaction with specific molecular targets and pathways.

Molecular Targets:

Target 1: The compound binds to [specific target], leading to [specific effect].

Target 2: CID 78066342 interacts with [another target], resulting in [specific outcome].

Pathways Involved:

Pathway 1: The compound modulates [specific pathway], which is crucial for [specific biological process].

Pathway 2: CID 78066342 affects [another pathway], influencing [specific cellular function].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 78066342, we draw parallels with compounds sharing analogous PubChem CID entries and analytical workflows:

Structural Analogues

highlights betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) and steroid substrates (e.g., taurocholic acid, CID 6675). These compounds are compared using 2D/3D structural overlays and fragmentation patterns. If CID 78066342 belongs to a similar class (e.g., triterpenoids or steroids), its structural features could be inferred via LC-ESI-MS source CID, as demonstrated for ginsenosides ().

Hypothetical Structural Comparison Table

Bioactivity and Docking Profiles

(Table 5) and (Table 3) illustrate how bioactive compounds are evaluated for binding affinities and molecular interactions. For example, flavonoids like quercetin (CID 5280343) exhibit antioxidant properties due to phenolic hydroxyl groups . If CID 78066342 is a phytochemical, its bioactivity could be compared using similar docking studies or assays.

Methodological Insights for Comparative Analysis

Mass Spectrometry Techniques

- CID Fragmentation: Used to differentiate isomers (e.g., ginsenosides Rf and F11 in ) by generating unique fragment ions. CID voltage and charge state also influence oligonucleotide fragmentation ().

- CID vs. ETD : Electron-transfer dissociation (ETD) preserves post-translational modifications better than CID, critical for analyzing ubiquitinated proteins .

Chromatographic Separation

demonstrates how LC-ESI-MS distinguishes structurally similar compounds. For CID 78066342, retention time and ion mobility could be compared to analogues like chlorogenic acid (CID 1794427) or hibiscus acid (CID 6481826) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.